molecular formula C20H23ClN2O6S B15003369 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-phenoxyethyl)benzenesulfonamide

5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B15003369
M. Wt: 454.9 g/mol
InChI Key: PUFNAJVODUFUHZ-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-(2-phenoxyethyl)benzene-1-sulfonamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a morpholine ring, a phenoxyethyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-(2-phenoxyethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable chlorinating agent.

    Attachment of the phenoxyethyl group: This step involves the reaction of phenol with an appropriate alkylating agent.

    Introduction of the sulfonamide group: This is typically done by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-(2-phenoxyethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-(2-phenoxyethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-(2-phenoxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-morpholin-4-yl-phenylamine: Shares the morpholine and chloro groups but lacks the sulfonamide and phenoxyethyl groups.

    2-(5-Chloro-2-morpholin-4-yl-phenyl)-4-morpholin-4-yl-quinoline: Contains similar structural motifs but with additional complexity.

Uniqueness

5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-(2-phenoxyethyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C20H23ClN2O6S

Molecular Weight

454.9 g/mol

IUPAC Name

5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-phenoxyethyl)benzenesulfonamide

InChI

InChI=1S/C20H23ClN2O6S/c21-16-6-7-18(29-15-20(24)23-9-12-27-13-10-23)19(14-16)30(25,26)22-8-11-28-17-4-2-1-3-5-17/h1-7,14,22H,8-13,15H2

InChI Key

PUFNAJVODUFUHZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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